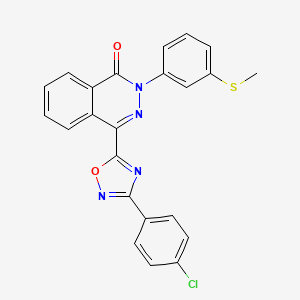

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one

Description

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted with a 1,2,4-oxadiazole ring and aromatic groups. The oxadiazole moiety is linked to a 4-chlorophenyl group, while the phthalazinone nitrogen is bonded to a 3-(methylthio)phenyl substituent. This structure combines electron-withdrawing (chloro) and lipophilic (methylthio) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O2S/c1-31-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)14-9-11-15(24)12-10-14/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHALFNOHLMUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The structure comprises multiple pharmacophoric elements, including the oxadiazole and phthalazin moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathway may vary, but it generally includes the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and methylthio groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and phthalazine derivatives. For instance, a related compound demonstrated significant inhibitory effects on glioma cell lines, particularly through the inhibition of the AKT signaling pathway, which is crucial in cancer cell proliferation and survival . The EC50 values reported for similar derivatives against glioblastoma cells were approximately 20 μM , indicating promising anticancer activity while showing reduced cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

Compounds with oxadiazole rings have also been noted for their antimicrobial properties. Research has shown that derivatives exhibit strong inhibitory activity against various bacterial strains, including Staphylococcus aureus . The presence of the chlorophenyl group enhances this activity, making these compounds potential candidates for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study evaluating various substituted pyrano[2,3-c]pyrazoles (including derivatives with chlorophenyl substitutions), compound 4j exhibited notable anti-glioma activity. It was shown to inhibit neurosphere formation in glioma stem cells effectively while maintaining low toxicity levels towards normal cells . This indicates a selective mechanism that could be beneficial in designing targeted cancer therapies.

Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of 1,2,4-oxadiazole derivatives and their antimicrobial activities. Several compounds were synthesized and tested against Staphylococcus aureus, revealing that modifications in substituents significantly affected their potency . These findings suggest that structural variations can lead to enhanced biological activity.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of phthalazinone derivatives with variable substituents on the oxadiazole and phthalazinone rings. Key structural analogs include:

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity : The methylthio group in the target compound enhances lipophilicity compared to phenyl or methylphenyl substituents (e.g., ), which may improve membrane permeability .

- Steric Bulk : Bromine in the bromophenyl analog () increases steric hindrance, possibly reducing metabolic stability compared to the chloro-substituted target.

Physicochemical Properties

*Predicted using ChemDraw software.

The methylthio group in the target compound likely increases logP compared to non-thioether analogs, enhancing lipid solubility .

Pharmacological Potential

While direct activity data for the target compound is unavailable, insights can be drawn from structurally related compounds:

- Antimicrobial Activity : Oxadiazole derivatives (e.g., ) exhibit activity against enteric pathogens via membrane disruption or enzyme inhibition .

- Selectivity : Substituent variations (e.g., chloro vs. bromo) may influence target selectivity. For example, bulky bromophenyl groups could reduce off-target interactions .

Q & A

Basic Research Questions

What are the established synthetic routes for 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including oxadiazole ring formation and phthalazinone core assembly. Key steps include:

- Cyclocondensation : Use of dehydrating agents (e.g., acetic anhydride, POCl₃) to facilitate oxadiazole formation .

- Coupling Reactions : Controlled pH (e.g., alkaline conditions) and elevated temperatures (70–80°C) to enhance yield .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Optimization : Adjust catalyst load (e.g., 10 wt% Bleaching Earth Clay in PEG-400) and monitor via TLC .

Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms regioselectivity of oxadiazole and methylthio-phenyl substituents .

- HPLC : Assesses purity (>95% threshold for biological assays) .

- Mass Spectrometry : Validates molecular weight (491.36 g/mol, [M+H]⁺ peak at m/z 492.36) .

- X-ray Crystallography : Resolves stereochemistry in crystalline form (if available) .

How is the compound initially screened for biological activity?

- In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Target kinases or proteases (e.g., COX-2) with fluorometric or colorimetric readouts .

Advanced Research Questions

How can conflicting data on synthesis yields be resolved across different methodologies?

Case Example : Yields vary with oxadiazole-forming agents (e.g., POCl₃ vs. H₂SO₄).

- Root Cause Analysis : Compare reaction kinetics (e.g., POCl₃ accelerates cyclization but may hydrolyze intermediates) .

- Mitigation : Use inert atmospheres to minimize hydrolysis and optimize stoichiometry (1:1.2 molar ratio of precursors) .

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (temperature, solvent polarity) .

What mechanistic insights exist for its potential anticancer activity?

- Target Identification : Molecular docking studies suggest interactions with DNA topoisomerase II or tubulin .

- Apoptosis Pathways : Western blotting to track caspase-3/9 activation in treated cells .

- SAR Studies : Modify substituents (e.g., replace methylthio with methoxy) to probe pharmacophore requirements .

How does the compound behave in environmental matrices, and what are its degradation pathways?

- Fate Studies : Use HPLC-MS to track hydrolysis products in aqueous buffers (pH 4–10) .

- Photodegradation : Expose to UV light (254 nm) and identify byproducts via GC-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and bioaccumulation potential (log P = 3.2) .

What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.